molecular formula C4H7F2NO2 B3232865 2,2-Difluoro-3-(methylamino)propanoic acid CAS No. 1346746-34-6

2,2-Difluoro-3-(methylamino)propanoic acid

Cat. No.: B3232865
CAS No.: 1346746-34-6
M. Wt: 139.10
InChI Key: IXLWKIRZYZPTLF-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(methylamino)propanoic acid is a fluorinated organic compound characterized by the presence of two fluorine atoms and a methylamino group attached to a propanoic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(methylamino)propanoic acid typically involves the fluorination of a precursor molecule followed by the introduction of the methylamino group. One common synthetic route is the reaction of 2,2-difluoropropionic acid with methylamine under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes and the use of specialized reactors to ensure the efficient introduction of the methylamino group. The choice of reagents and solvents, as well as the reaction temperature and pressure, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-(methylamino)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-3-(methylamino)propanoic acid has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be employed in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2-Difluoro-3-(methylamino)propanoic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the compound's binding affinity and stability, while the methylamino group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

2,2-Difluoro-3-(methylamino)propanoic acid is unique due to its specific combination of fluorine atoms and the methylamino group. Similar compounds include:

  • 2,2-Difluoropropionic acid: Lacks the methylamino group.

  • 3-(Methylamino)propanoic acid: Lacks the fluorine atoms.

  • 2,2,3-Trifluoropropanoic acid: Contains an additional fluorine atom.

Properties

IUPAC Name

2,2-difluoro-3-(methylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c1-7-2-4(5,6)3(8)9/h7H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLWKIRZYZPTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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